molecular formula C24H22N4O2 B4523945 1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B4523945
M. Wt: 398.5 g/mol
InChI Key: WYULZJUKWBYGTC-UHFFFAOYSA-N
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Description

1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative of interest in chemical biology and early-stage pharmacological research. This compound is designed with a multi-pharmacophore structure, featuring a benzyl-substituted indole core linked to a nicotinamide moiety via an ethylenediamine spacer. This molecular architecture is associated with potential interactions with key biological targets. Indole-2-carboxamide derivatives have been investigated as novel anti-cancer agents, with research indicating that certain analogs can selectively bind and modulate the biological function of Nur77, an orphan nuclear receptor involved in apoptosis and cell proliferation pathways . The structural features of this compound also align with scaffolds explored as potent and selective inhibitors of Monoamine Oxidase B (MAO-B) . MAO-B is a significant target in neuroscience research for neurodegenerative disorders. The presence of the pyridine-3-carbonyl (nicotinamide) group may contribute to additional hydrogen bonding interactions with enzymatic targets, potentially influencing potency and selectivity. This product is intended for research purposes in vitro. It is supplied as a high-purity compound to ensure experimental reproducibility. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-benzyl-N-[2-(pyridine-3-carbonylamino)ethyl]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-23(20-10-6-12-25-16-20)26-13-14-27-24(30)22-15-19-9-4-5-11-21(19)28(22)17-18-7-2-1-3-8-18/h1-12,15-16H,13-14,17H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYULZJUKWBYGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NCCNC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Biological Activities

The compound has been studied for its potential in several therapeutic areas:

Anticancer Activity

Research indicates that compounds similar to 1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide exhibit significant anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have demonstrated that the compound can target cancer cell lines effectively, leading to reduced viability and increased apoptosis markers.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase, which are critical in the inflammatory response. This suggests potential applications in treating chronic inflammatory diseases.

Neuroprotective Properties

There is emerging evidence that indole derivatives can provide neuroprotection against oxidative stress and neuroinflammation. This opens avenues for exploring the compound's role in neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthetic Routes

The synthesis of 1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multi-step reactions:

  • Formation of the Indole Nucleus : The indole structure can be synthesized using methods such as Fischer indole synthesis.
  • Introduction of Functional Groups : The benzyl and pyridine groups are introduced through nucleophilic substitution reactions.

Case Study 1: Anticancer Mechanism

A study published in Journal of Medicinal Chemistry demonstrated that a similar indole derivative inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. The mechanism was linked to the downregulation of cyclin B1 and cdc2 expression.

Case Study 2: Anti-inflammatory Activity

In a preclinical model of arthritis, a related compound showed a significant reduction in paw swelling and joint inflammation, correlating with decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring is known to interact with various receptors and enzymes, leading to modulation of their activity . The compound may exert its effects through binding to these targets, altering their conformation and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-Benzyl-N-{2-[(Cyclohexylcarbonyl)Amino]Ethyl}-5-Oxopyrrolidine-3-Carboxamide

  • Structural Difference : Replaces the indole ring with a pyrrolidine ring and substitutes pyridin-3-ylcarbonyl with cyclohexylcarbonyl.
  • The cyclohexyl group introduces hydrophobicity, which may enhance membrane permeability but reduce solubility.
  • Biological Activity : Primarily inhibits 11β-hydroxysteroid dehydrogenase type 1, a metabolic enzyme, unlike the indole-pyridine hybrid’s broader receptor affinity .

N-{2-[(1H-Indol-3-ylCarbonyl)Amino]Ethyl}-1H-Indole-2-Carboxamide

  • Structural Difference : Features two indole rings linked by an ethylamide bridge, omitting the benzyl and pyridine groups.
  • Impact : Dual indole moieties may enhance stacking interactions with aromatic residues in receptors but reduce selectivity due to increased bulk.
  • Biological Activity: Exhibits antiproliferative effects via microtubule disruption, a mechanism less pronounced in the target compound .

Substituent Variations

N-(2-{[(5-Bromofuran-2-yl)Carbonyl]Amino}Ethyl)-1H-Indole-2-Carboxamide

  • Structural Difference : Replaces pyridin-3-ylcarbonyl with a bromofuran group.
  • Biological Activity : Shows anticancer activity via inflammatory pathway modulation, contrasting with the target compound’s hypothesized enzyme inhibition .

N-[1-(4-Fluorobenzyl)]Indole-3-Carboxamide

  • Structural Difference : Fluorobenzyl substitution at the indole N1 position instead of benzyl, with a simpler carboxamide side chain.
  • Impact : Fluorine increases metabolic stability and bioavailability but lacks the pyridine group’s hydrogen-bonding capacity.
  • Biological Activity : Selective serotonin reuptake inhibition, indicating divergent neurological applications compared to the target compound’s enzyme-focused profile .

Linker Modifications

5F-MDMB-PINACA

  • Structural Difference : Contains an indazole core and valine linker instead of indole and ethylamide.
  • Impact: The indazole-valine structure enhances cannabinoid receptor binding but reduces structural similarity to the target compound.
  • Biological Activity: Potent cannabinoid receptor agonism, highlighting how linker flexibility and heterocycle choice dictate receptor specificity .

Mechanistic and Pharmacological Insights

  • Enzyme Inhibition : The target compound’s pyridine group may facilitate interactions with enzymes like kinases or dehydrogenases through hydrogen bonding, contrasting with pyrrolidine-based analogs that rely on hydrophobic interactions .
  • Receptor Targeting: The benzyl group’s bulk and pyridine’s planar structure may enable selective binding to serotonin or adenosine receptors, unlike simpler indole derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with indole-2-carboxylic acid derivatives. Key steps include:

  • Benzylation : Protecting the indole nitrogen with a benzyl group using benzyl bromide under basic conditions (e.g., NaH in DMF) .
  • Amidation : Coupling the indole-2-carboxylic acid with an ethylenediamine derivative via carbodiimide-mediated activation (e.g., EDCI/HOBt) to form the carboxamide .
  • Pyridin-3-ylcarbonyl Conjugation : Reacting the ethylenediamine intermediate with pyridine-3-carbonyl chloride in dichloromethane (DCM) under inert atmosphere .
  • Optimization : Yield improvements (~30–95%) are achieved by controlling temperature (0–25°C), solvent polarity (DMF, DCM), and catalyst use (e.g., palladium for coupling reactions) . Purification via column chromatography (SiO₂, DCM/EtOAc gradients) ensures high purity .

Q. How do researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for indole protons (δ 7.1–7.8 ppm), benzyl groups (δ 4.8–5.2 ppm), and pyridine carbons (δ 150–160 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .
  • Chromatography :
  • HPLC : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 429.18) .

Q. What in vitro biological assays are appropriate for initial pharmacological screening?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at cannabinoid (CB1/CB2) or serotonin receptors using radioligand displacement (e.g., [³H]CP-55,940 for CB1) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
  • Controls : Include vehicle controls, reference compounds (e.g., WIN 55,212-2 for CB1), and triplicate replicates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Methodological Answer :

  • Substituent Variation :
  • Indole Core : Introduce electron-withdrawing groups (e.g., 5-fluoro) to modulate receptor binding .
  • Pyridine Moiety : Replace pyridin-3-yl with pyrazine or furan to alter lipophilicity .
  • Linker Optimization : Adjust ethylenediamine chain length (e.g., propyl vs. ethyl) to improve target engagement .
  • Assays : Test analogs in dose-response curves (10 nM–100 µM) to quantify EC₅₀/IC₅₀ shifts. Computational docking (AutoDock Vina) predicts binding poses at CB1 receptors .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze compounds via HPLC/NMR to rule out degradation or impurities .
  • Assay Standardization : Use identical cell lines (e.g., CHO-K1 for CB1) and buffer conditions (pH 7.4, 37°C) .
  • Orthogonal Validation : Confirm activity with alternate methods (e.g., calcium flux assays vs. radioligand binding) .
  • Statistical Analysis : Apply ANOVA/Tukey tests to assess inter-study variability .

Q. What techniques elucidate the compound’s molecular mechanism of action?

  • Methodological Answer :

  • Computational Modeling : Molecular dynamics simulations (AMBER) to study receptor-ligand stability over 100 ns trajectories .
  • Mutagenesis : Create CB1 receptor mutants (e.g., K3.28A) to identify critical binding residues .
  • Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) .

Q. What protocols ensure safe handling and stability of this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in sealed, light-resistant containers under argon to prevent oxidation .
  • Handling : Use PPE (gloves, goggles) and fume hoods during synthesis. Avoid dust generation .
  • Disposal : Incinerate in compliance with EPA guidelines (40 CFR Part 261) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-benzyl-N-{2-[(pyridin-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

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